molecular formula C25H29N3 B12790228 11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 28868-66-8

11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B12790228
CAS No.: 28868-66-8
M. Wt: 371.5 g/mol
InChI Key: YZFKSNWHDXQNNU-UHFFFAOYSA-N
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Description

11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylphenyl)piperazine: A simpler derivative with similar biological activities.

    7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: The core structure without the piperazine substitution.

    2-methylphenylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to its specific combination of the piperazine ring and the cyclohepta[b]quinoline structure

Properties

CAS No.

28868-66-8

Molecular Formula

C25H29N3

Molecular Weight

371.5 g/mol

IUPAC Name

11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C25H29N3/c1-19-9-5-8-14-24(19)27-15-17-28(18-16-27)25-20-10-3-2-4-12-22(20)26-23-13-7-6-11-21(23)25/h5-9,11,13-14H,2-4,10,12,15-18H2,1H3

InChI Key

YZFKSNWHDXQNNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCCCC4=NC5=CC=CC=C53

Origin of Product

United States

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